molecular formula C19H16N4O3S B14784140 2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol

2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol

Cat. No.: B14784140
M. Wt: 380.4 g/mol
InChI Key: BBTFCDQMNLYHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 3-methylpyrazole, and 2-hydroxybenzoyl chloride. The synthesis may proceed through the following steps:

    Condensation Reaction: 4-hydroxybenzaldehyde reacts with 3-methylpyrazole in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-hydroxybenzoyl chloride under acidic conditions to form the pyrazolo[3,4-d][1,3]thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Boron-doped polycyclic aromatic hydrocarbons: Compounds with similar aromatic structures but different functional groups.

Uniqueness

(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

[6-amino-4-(4-hydroxyphenyl)-3-methyl-4H-pyrazolo[3,4-d][1,3]thiazin-1-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C19H16N4O3S/c1-10-15-16(11-6-8-12(24)9-7-11)27-19(20)21-17(15)23(22-10)18(26)13-4-2-3-5-14(13)25/h2-9,16,24-25H,1H3,(H2,20,21)

InChI Key

BBTFCDQMNLYHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)N)C3=CC=C(C=C3)O)C(=O)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.